molecular formula C15H18N4O2 B2745493 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide CAS No. 1797655-44-7

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide

Cat. No.: B2745493
CAS No.: 1797655-44-7
M. Wt: 286.335
InChI Key: HHJUZRKIOUXRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide is a chemical compound designed for research and development purposes, supplied for laboratory use only. This molecule features a 4-methoxybenzamide group linked to a 4-(dimethylamino)pyrimidine scaffold, a structure common in compounds investigated for various biological activities. Pyrimidine derivatives are recognized for their significant role in medicinal chemistry and are frequently explored as core structures in drug discovery efforts . Specifically, related analogs with the 4-(dimethylamino)pyrimidine moiety are known to be utilized in neurological research, such as serving as antagonists for metabotropic glutamate receptors (mGluR1), which are targets for studying conditions like anxiety, depression, and Parkinson's disease . Other structurally similar benzamide-pyrimidine compounds are also investigated as potential inhibitors of enzymes like histone deacetylase . Researchers may value this compound as a building block for synthetic chemistry, a candidate for high-throughput screening, or a lead compound for optimizing potency and selectivity in various therapeutic areas. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-4-6-12(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJUZRKIOUXRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core This can be achieved through a condensation reaction between an appropriate amine and a diketone

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxybenzamide group can be oxidized to form corresponding carboxylic acids.

  • Reduction: The pyrimidin-2-yl group can be reduced to form pyrimidin-2-ylamine derivatives.

  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Methoxybenzamide can be converted to 4-methoxybenzoic acid.

  • Reduction: Pyrimidin-2-yl derivatives can be reduced to form pyrimidin-2-ylamine.

  • Substitution: Various substituted pyrimidin-2-yl derivatives can be synthesized.

Scientific Research Applications

Chemistry

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor. Notably, it may interact with specific molecular targets, such as protein kinases involved in cell signaling pathways. Research indicates that it could inhibit certain enzymatic activities, which may lead to therapeutic applications in modulating cellular functions.

Medicine

This compound has shown promise in medicinal chemistry due to its potential therapeutic properties:

  • Anticancer Activity: Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The compound has been explored for its ability to inhibit the growth of certain bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
  • Anticancer Activity:
    A study demonstrated that this compound inhibited the proliferation of melanoma cells by inducing cell cycle arrest at the G1 phase. The compound also showed a moderate reduction in tumor growth in vivo models, suggesting its potential as an anticancer agent.
  • Antimicrobial Effects:
    Research involving this compound indicated significant antibacterial activity against Gram-positive bacteria, making it a candidate for further development into antimicrobial therapies.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs in EGFR Inhibition

Compound 1 ():

  • Structure: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide.
  • Key Features: Chlorinated benzamide, pyrimidine with hydroxypropylamino and methyl groups.
  • Activity: EGFR inhibitor with IC₅₀ values in nanomolar range. The dichlorobenzamide enhances hydrophobic interactions with EGFR’s ATP-binding pocket .

Compound 2 ():

  • Structure: 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide.
  • Key Features : Piperidine-substituted pyrimidine, dichlorobenzamide.
  • Activity : Selective for EGFR T790M mutants due to the hydroxypiperidine group’s hydrogen-bonding capacity .
  • Comparison: The dimethylamino group in the target compound may substitute for hydroxypiperidine’s role in solubility and selectivity.

HDAC6/8 Inhibitors with Dimethylamino Substitutions

Compound 3c ():

  • Structure: (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide.
  • Key Features: Dimethylamino group on benzoyl, hydroxamic acid zinc-binding motif.
  • Activity: HDAC6/8 dual inhibitor (IC₅₀ < 100 nM). The dimethylamino group enhances cellular permeability and α-tubulin acetylation .
  • Comparison: The target compound’s dimethylamino group is on pyrimidine instead of benzoyl, which may redirect selectivity toward kinases rather than HDACs.

Pyrimidine-Benzamide Hybrids with Varied Substituents

4-[5-Amino-4-(4-methoxy-phenoxy)-pyrimidin-2-yloxy]-N,N-diethyl-benzamide ():

  • Structure: Methoxy-phenoxy pyrimidine, diethylamide.
  • Key Features : Ether-linked methoxy group, diethylamide for lipophilicity.
  • Comparison: The target compound’s methylene bridge and dimethylamino group may offer better conformational flexibility and hydrogen-bonding capacity than the ether linkage.

N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide ():

  • Structure : Dioxopyrimidine, ethoxybenzamide.
  • Key Features : Electron-deficient pyrimidine, ethoxy group for metabolic stability.

Structural and Pharmacokinetic Trends

Compound Pyrimidine Substituent Benzamide Substituent Key Pharmacological Role Reference
Target Compound 4-(Dimethylamino)methyl 4-Methoxy Kinase inhibition (hypothesized) N/A
Compound 1 () 6-Methyl, hydroxypropyl 2,6-Dichloro EGFR T790M inhibition
Compound 3c () N/A 4-(Dimethylamino)benzoyl HDAC6/8 inhibition
Compound 4-Methoxy-phenoxy N,N-Diethyl Structural analog (activity unknown)
Compound 1,3-Dimethyl-2,6-dioxo 4-Ethoxy Metabolic stability (hypothesized)

Key Research Findings and Implications

  • Substituent Positioning: The dimethylamino group on pyrimidine (target compound) vs. benzoyl (Compound 3c) shifts target selectivity from HDACs to kinases .
  • Solubility vs. Potency: Chlorine substituents (Compound 1) improve EGFR affinity but reduce solubility, whereas the dimethylamino group balances both .
  • Metabolic Stability: Ethoxy () and methoxy groups may slow hepatic metabolism compared to hydroxyl or amino groups .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide, identified by its CAS number 1797655-44-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol

The compound's structure suggests potential interactions with various biological targets. The dimethylamino group may enhance solubility and bioavailability, while the pyrimidine and benzamide moieties could facilitate interactions with enzyme active sites or receptor binding domains.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced tumor growth in various cancer models, including breast and head and neck cancers .

Inhibition of Kinases

Inhibitors targeting kinases have gained attention for their role in cancer therapy. The compound may exhibit activity against specific kinases such as RET kinase, which is implicated in various malignancies. Research has shown that benzamide derivatives can inhibit RET kinase activity, leading to decreased cell proliferation in cancer cell lines .

Case Studies

  • Study on DHFR Inhibition :
    • Objective : To evaluate the efficacy of benzamide derivatives in inhibiting DHFR.
    • Findings : Compounds demonstrated a reduction in DHFR levels and inhibited cell growth in resistant cancer cell lines, suggesting a novel mechanism of action through metabolic interference .
  • RET Kinase Inhibition :
    • Objective : To assess the potency of 4-chloro-benzamide derivatives against RET kinase.
    • Findings : The study revealed that certain benzamide derivatives significantly inhibited RET kinase activity both in vitro and in vivo, showing promise as therapeutic agents for cancers driven by RET mutations .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffect ObservedReference
Antitumor ActivityDihydrofolate Reductase (DHFR)Inhibition leads to reduced tumor growth
Kinase InhibitionRET KinaseSignificant reduction in cell proliferation
General CytotoxicityVarious Cancer Cell LinesInduced apoptosis and cell cycle arrest

Q & A

Q. What comparative studies validate this compound’s superiority over structurally similar molecules?

  • Methodological Answer : Benchmark against compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide in parallel assays. Focus on metrics like selectivity indices (IC₅₀ ratios for cancer vs. normal cells) and plasma protein binding (equilibrium dialysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.